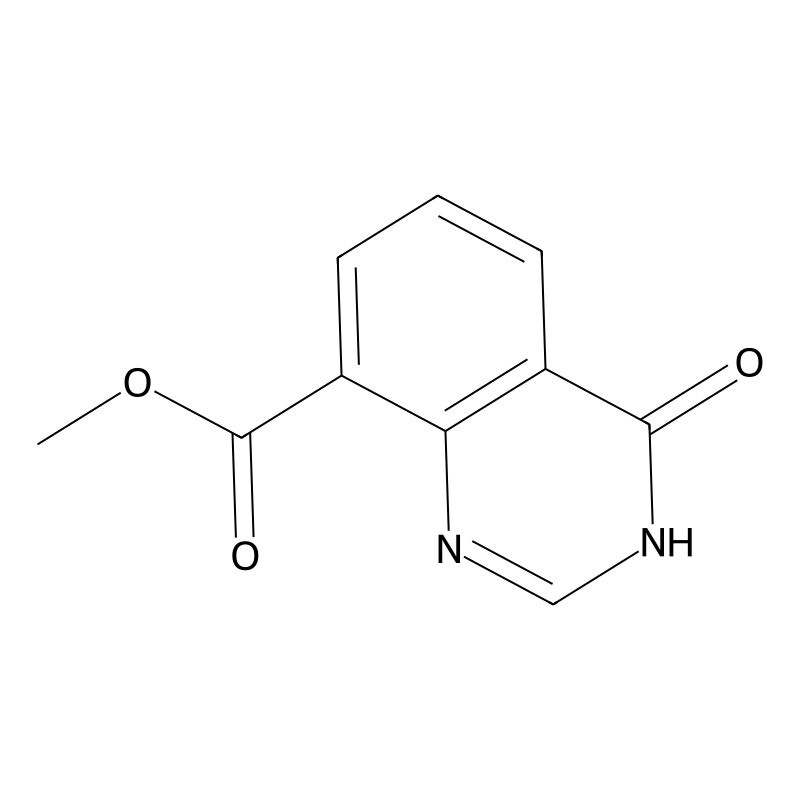

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antitumor Activity

Specific Scientific Field: Cancer Research

Summary of the Application: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate derivatives have been synthesized and evaluated for their growth inhibition in human solid tumor and a human leukemia HL-60 cell lines.

Methods of Application or Experimental Procedures: The compounds were synthesized and their antitumor activity was evaluated by testing their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines.

Results or Outcomes: Compound IVa showed more activity than the other compounds and the positive control temozolomide.

Synthesis of Diverse Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used as a starting material for the synthesis of diverse quinazoline derivatives.

Methods of Application or Experimental Procedures: One such method involves the treatment of anthranilic acid with amide to produce 4-oxo-3,4-dihydroquinazolines through Niementowski synthesis.

Results or Outcomes: This method allows for the synthesis of a wide range of quinazoline derivatives, which can then be evaluated for various biological activities.

Formation of Fused Quinolones

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of fused quinolones.

Methods of Application or Experimental Procedures: The reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione.

Results or Outcomes: This reaction allows for the formation of fused quinolones, which are a class of compounds with potential biological activities.

Synthesis of Imidazo Tetrazine Derivatives

Summary of the Application: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of imidazo tetrazine derivatives.

Methods of Application or Experimental Procedures: Seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines.

Synthesis of Quinazoline Derivatives

Summary of the Application: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be used in the synthesis of quinazoline derivatives.

Methods of Application or Experimental Procedures: Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis.

Results or Outcomes: This method allows for the synthesis of a wide range of quinazoline derivatives.

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a chemical compound belonging to the class of quinazolinones, characterized by its unique heterocyclic structure. The molecular formula for this compound is C10H8N2O3, with a molecular weight of approximately 204.19 g/mol. Its structure includes a quinazoline core with a methyl group and an oxo group at specific positions, as well as a methoxycarbonyl group at position 8, which contributes to its reactivity and solubility properties .

- Niementowski Synthesis: This method involves treating anthranilic acid with amides to produce derivatives of quinazoline, including methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.

- Condensation Reactions: The compound can undergo condensation with hydroxylamine hydrochloride to form fused quinolones, which are significant for their biological activities.

- Rearrangements and Substitutions: The oxo and methoxycarbonyl groups allow for electrophilic substitutions and rearrangements, making it versatile for further synthetic modifications .

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has shown promising biological activities, particularly in cancer research. Studies indicate that derivatives of this compound exhibit significant growth inhibition against various human solid tumor cell lines and leukemia cell lines (HL-60). For instance, one derivative demonstrated higher activity compared to the standard chemotherapeutic agent temozolomide. The compound's structure suggests potential interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Several synthesis methods have been documented for methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate:

- Niementowski Synthesis:

- Reactants: Anthranilic acid and appropriate amides.

- Conditions: Typically involves heating under reflux conditions.

- Outcome: Produces a range of quinazoline derivatives including the target compound.

- Condensation Reactions:

- Reactants: Hydroxylamine hydrochloride and specific aldehydes or ketones.

- Conditions: Conducted in acidic media (e.g., glacial acetic acid).

- Outcome: Formation of fused quinolone derivatives that may include the target compound as an intermediate.

- Alternative Methods:

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate has several applications in scientific research:

- Medicinal Chemistry: It serves as a precursor for synthesizing diverse quinazoline derivatives that have potential therapeutic applications.

- Cancer Research: Its derivatives have been evaluated for anticancer activity, providing insights into new treatment modalities for various cancers.

- Pharmaceutical Development: The compound is used in the development of new drugs targeting specific biological pathways associated with diseases .

Interaction studies involving methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound binds to target proteins or enzymes involved in cancer progression.

- In Vitro Assays: To evaluate the effects of the compound on cell viability and proliferation in different cancer cell lines.

These studies are crucial for understanding the mechanism of action and potential therapeutic benefits of this compound and its derivatives.

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate shares structural similarities with several other compounds within the quinazolinone class. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate | 1000578-10-8 | 0.92 | Contains methoxycarbonyl group at position 8 |

| 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid | 33986-75-3 | 1.00 | Lacks methyl substitution at position 8 |

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | 202197-73-7 | 0.98 | Different carboxylic acid positioning |

| 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1060817-67-5 | 0.94 | Methyl substitution at position 3 |

| 7-(Hydroxymethyl)quinazolin-4(3H)-one | 323591-34-0 | 0.95 | Hydroxymethyl group instead of carboxylic acid |

This comparison illustrates that while methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate shares core structural elements with other compounds in the quinazolinone family, its specific functional groups confer unique properties that may enhance its biological activity and applications in medicinal chemistry .

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate possesses the molecular formula C₁₀H₈N₂O₃ [1] [2]. The compound exhibits a molecular weight of 204.18 grams per mole, as consistently reported across multiple analytical databases [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-oxo-3,4-dihydro-8-quinazolinecarboxylate [4].

The compound is assigned Chemical Abstracts Service registry number 1000578-10-8 [1] [2] and possesses the Material Safety Data Sheet identifier MFCD09878716 [3] [5]. The monoisotopic mass has been determined to be 204.053492 atomic mass units [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | [1] [2] |

| Molecular Weight | 204.18 g/mol | [1] [2] [3] |

| Monoisotopic Mass | 204.053492 u | [1] |

| Chemical Abstracts Service Number | 1000578-10-8 | [1] [2] |

| Material Safety Data Sheet Number | MFCD09878716 | [3] [5] |

Structural Features and Bonding Characteristics

The structural architecture of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate comprises a quinazoline heterocyclic core with specific substituent modifications . The compound belongs to the quinazolinone family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring . This fused ring system creates a planar molecular framework typical of quinazoline derivatives [7].

The molecule features a ketone group positioned at the 4-position of the quinazoline ring system, contributing to its classification as a 4-oxoquinazoline derivative . The carboxylate functionality is present as a methyl ester group at the 8-position, which enhances the compound's solubility and reactivity characteristics in various chemical reactions .

The Simplified Molecular Input Line Entry System representation is COC(=O)C1=C2N=CNC(=O)C2=CC=C1, indicating the spatial arrangement of atoms and bonds within the molecular structure [2]. The International Chemical Identifier code is InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13), providing a standardized representation of the compound's connectivity [4].

The quinazoline core exhibits aromatic character with delocalized electron systems across both the benzene and pyrimidine rings [7]. Hydrogen bonding capabilities are present through the nitrogen atoms in the heterocyclic system and the carbonyl oxygen atoms, which can participate in intermolecular interactions [7].

Physical State and Appearance

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate exists as a solid at room temperature conditions [8]. The compound is typically presented as a crystalline material with reported storage requirements at room temperature [4]. The density of the compound has been calculated to be approximately 1.39 grams per cubic centimeter [8].

The predicted boiling point of the compound is 378.2 ± 44.0 degrees Celsius [8]. The compound demonstrates thermal stability under normal storage conditions, though specific melting point data requires experimental determination [9]. The physical form is described as a powder to crystalline solid [8].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [8] |

| Form | Powder to crystalline | [8] |

| Density | 1.39 g/cm³ | [8] |

| Predicted Boiling Point | 378.2 ± 44.0°C | [8] |

| Storage Temperature | Room temperature | [4] |

Spectroscopic Characteristics

The spectroscopic properties of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate have been characterized through various analytical techniques [10]. Nuclear magnetic resonance spectroscopy data indicates specific chemical shifts corresponding to the different proton environments within the molecule [10]. Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide reveals characteristic signals at 3.84 parts per million for the methyl ester group, 7.42 parts per million for aromatic protons, 7.85 parts per million for additional aromatic protons, 8.16 parts per million, and 8.20 parts per million for quinazoline ring protons [10].

Mass spectrometry analysis demonstrates a molecular ion peak at mass-to-charge ratio 205, corresponding to the protonated molecular ion [M+H]⁺ [10]. High-resolution mass spectrometry techniques typically show peaks consistent with the molecular formula C₁₀H₈N₂O₃ [11].

The ultraviolet-visible absorption characteristics of quinazoline derivatives generally exhibit absorption bands in the ultraviolet region due to aromatic and heterocyclic chromophores [12]. The conjugated system within the quinazoline framework contributes to the electronic transitions observed in the absorption spectrum [12].

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 3.84 (s, 3H), 7.42 (t, 1H), 7.85 (d, 1H), 8.16 (s, 1H), 8.20 (d, 1H) ppm | [10] |

| Mass Spectrometry | [M+H]⁺ at m/z 205 | [10] |

| Ultraviolet-Visible | Absorption in ultraviolet region | [12] |

Solubility and Stability Profiles

The solubility characteristics of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate are influenced by both the hydrophobic aromatic components and the polar functional groups present in the molecular structure [13]. The compound demonstrates varying solubility behavior across different solvent systems due to the presence of both hydrophobic and hydrophilic regions within the molecule [13].

Quinazoline derivatives typically exhibit enhanced solubility in polar solvents such as methanol and ethanol due to potential hydrogen bonding interactions [13]. The solubility profile indicates decreased solubility in non-polar solvents where hydrophobic interactions dominate the dissolution process [13]. The methyl ester functionality contributes to the overall solubility characteristics by providing a moderately polar functional group [13].

The parent quinazoline structure is known to be soluble in water, though substituted derivatives may exhibit different solubility profiles depending on the nature and position of substituents [14]. Quinazoline derivatives demonstrate solubility in organic solvents including dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran [15].

Stability studies of quinazoline derivatives indicate that these compounds are generally stable under normal storage conditions when protected from light and moisture [12]. The thermal stability of quinazoline-based compounds varies depending on the specific substituents and their electronic effects [16] [17]. Quinazoline derivatives demonstrate stability to ultraviolet radiation at 365 nanometers and elevated temperatures up to 80 degrees Celsius [18].

The compound shows stability under various environmental conditions, though hydrolysis may occur under extreme alkaline conditions [18]. Storage recommendations include maintaining the compound in cool, dry conditions with protection from light and moisture to ensure long-term stability [19].

| Stability Parameter | Characteristics | Reference |

|---|---|---|

| Thermal Stability | Stable to 80°C | [18] |

| Photostability | Stable to ultraviolet radiation (365 nm) | [18] |

| Chemical Stability | Stable under normal conditions | [12] |

| Hydrolysis | Susceptible under extreme alkaline conditions | [18] |

| Storage Conditions | Cool, dry, protected from light | [19] |

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate represents a significant member of the quinazolinone family, characterized by its bicyclic structure consisting of fused benzene and pyrimidine rings with an ester functionality at the 8-position [1] . This compound serves as an important synthetic intermediate and bioactive scaffold in medicinal chemistry. The synthesis of this heterocyclic system has evolved significantly over the decades, progressing from classical thermal methods to modern catalytic and green chemistry approaches. Contemporary synthetic strategies encompass traditional routes such as the Niementowski reaction, alongside innovative methodologies including microwave-assisted synthesis, metal-catalyzed coupling reactions, and solid-phase synthesis techniques [3] [4] [5].

Synthetic Methodologies

Classical Synthetic Routes

Classical synthetic approaches to quinazoline derivatives, including methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, have been developed over more than a century and continue to serve as fundamental methodologies in synthetic chemistry. These traditional routes typically involve thermal cyclization reactions under harsh conditions but provide reliable access to quinazoline scaffolds [6] [7] [8].

The foundational synthesis of quinazoline derivatives traces back to 1895 when August Bischler and Lang first reported the formation of quinazoline through decarboxylation of quinazoline-2-carboxylic acid [7]. Subsequently, in 1903, Siegmund Gabriel described an alternative approach utilizing o-nitrobenzylamine, which underwent reduction with hydrogen iodide and red phosphorus to form 2-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline, and final oxidation to quinazoline [7]. This Gabriel synthesis demonstrated the versatility of different starting materials for accessing the quinazoline core.

The classical synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate typically begins with appropriately substituted anthranilic acid derivatives. One well-documented approach involves the direct esterification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid using sulfuric acid as a catalyst in anhydrous methanol [1]. This reaction proceeds under reflux conditions for 48 hours, yielding the desired methyl ester in 94% yield after neutralization with sodium hydroxide and appropriate workup procedures [1].

Another classical route employs the thermal fusion method, where anthranilic acid derivatives are heated with urea at elevated temperatures to form 1,2,3,4-tetrahydro-2,4-dioxoquinazoline intermediates [6]. These intermediates can subsequently undergo functional group transformations to introduce the desired substitution pattern, including the carboxylate moiety at the 8-position. The fusion approach typically requires temperatures exceeding 160°C and extended reaction times, making it less attractive for modern synthetic applications [6].

The decarboxylation route represents another classical methodology where quinazoline-2-carboxylic acid derivatives undergo thermal decarboxylation to afford the parent quinazoline system [7]. This approach has been adapted for the synthesis of 8-carboxylate derivatives through appropriate substrate design and reaction condition optimization. However, the harsh thermal conditions often limit functional group compatibility and overall synthetic efficiency.

Traditional synthetic routes also include the use of isatoic anhydride as a starting material. The reaction of isatoic anhydride with substituted amidines under elevated temperatures provides access to quinazoline derivatives [9]. This methodology has been extended to include 8-carboxylate derivatives through the use of appropriately functionalized starting materials and subsequent esterification reactions.

Niementowski Reaction Applications

The Niementowski reaction stands as one of the most widely employed and fundamentally important synthetic methods for constructing 4-oxo-3,4-dihydroquinazoline derivatives, including methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate [10] [11] [12]. This classical transformation, involving the thermal condensation of anthranilic acids with amides, represents the cornerstone methodology for quinazolinone synthesis and has been extensively studied and optimized over more than a century [10] [11].

The fundamental Niementowski reaction mechanism involves the initial formation of an amide bond between the carboxylic acid group of anthranilic acid and the nitrogen atom of the amide substrate [11]. This is followed by intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the newly formed amide, resulting in cyclization and elimination of water to afford the 4-oxo-3,4-dihydroquinazoline product [11]. The reaction typically requires elevated temperatures ranging from 120-130°C and can proceed under either acidic or basic conditions [10] [11].

For the synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, the Niementowski reaction can be applied using methyl anthranilate (methyl 2-aminobenzoate) as the starting material [9]. The 8-carboxylate substitution pattern is thus incorporated directly from the starting anthranilic acid derivative, eliminating the need for subsequent functionalization steps. This approach provides excellent regioselectivity and typically yields the desired product in good to excellent yields .

The choice of amide coupling partner significantly influences both the reaction outcome and the substitution pattern of the final quinazolinone product [11] [9]. Formamide represents the most commonly employed amide in Niementowski reactions, leading to unsubstituted quinazolinones at the 2-position [11]. The reaction of methyl anthranilate with formamide under thermal conditions (typically 120-130°C) provides direct access to methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate .

Acetamide and other alkyl amides have also been successfully employed in Niementowski reactions with methyl anthranilate derivatives [9]. These reactions introduce alkyl substituents at the 2-position of the quinazolinone core, providing structural diversity and enabling the synthesis of various analogs of the target compound. The reaction yields typically range from 67-98%, depending on the specific amide employed and the reaction conditions [3].

The use of substituted amides or amidines in Niementowski reactions allows for the introduction of additional functionality and complexity into the quinazolinone products [9]. For instance, the reaction of methyl anthranilate with N-substituted amides leads to 3-substituted quinazolinone derivatives, while aromatic amides can introduce aryl groups at the 2-position [9]. These variations provide synthetic flexibility for accessing diverse structural analogs of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.

One significant limitation of traditional Niementowski reactions is the requirement for high temperatures and extended reaction times, which can limit functional group compatibility and overall synthetic efficiency [11]. However, the reaction has been successfully modified through the use of various catalysts and alternative reaction media to improve both efficiency and selectivity [13]. The incorporation of ionic liquids and deep eutectic solvents has emerged as a particularly promising approach for enhancing Niementowski reactions [13].

Recent developments in Niementowski methodology include the use of solid acid catalysts and microwave irradiation to accelerate reaction rates and improve yields [5]. These modifications have made the Niementowski reaction more attractive for modern synthetic applications while maintaining its fundamental reliability and broad substrate scope [5].

Contemporary Synthetic Strategies

Contemporary synthetic strategies for methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate have evolved significantly beyond classical thermal methods, incorporating modern catalytic systems, green chemistry principles, and innovative reaction methodologies [3] [14] [15]. These advanced approaches offer improved efficiency, enhanced functional group tolerance, and more environmentally benign reaction conditions compared to traditional synthetic routes.

Copper-catalyzed synthesis represents one of the most significant contemporary developments in quinazolinone chemistry [3] [14]. The copper-catalyzed tandem multicomponent strategy has proven particularly effective for constructing quinazoline derivatives through sequential carbon-nitrogen bond formation reactions [14]. For methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate synthesis, copper(I) catalysts facilitate the coupling of 2-bromobenzaldehyde derivatives with benzylamine and sodium azide in dimethyl sulfoxide at 80°C [14]. This methodology proceeds through sequential copper-catalyzed nucleophilic aromatic substitution, oxidation/cyclization, and denitrogenation processes, ultimately providing functionalized quinazoline products in 38-82% yields [14].

Another noteworthy copper-catalyzed approach involves the reaction of 2-ethynylanilines with benzonitriles using copper(II) acetate as the catalyst and molecular oxygen as the sole oxidant [14]. This methodology enables the effective cleavage of carbon-carbon triple bonds with simultaneous carbon-carbon and carbon-nitrogen bond formation in a one-pot operation, yielding quinazoline derivatives in moderate to excellent yields (41-88%) [14]. The reaction showcases impressive substrate tolerance and provides access to quinazoline analogs with interesting photophysical properties.

Iron-catalyzed oxidative coupling reactions have emerged as another powerful contemporary strategy for quinazolinone synthesis [14]. The iron(II) chloride-catalyzed sp³ carbon-hydrogen oxidation and intramolecular carbon-nitrogen bond formation using tert-butyl hydroperoxide as the terminal oxidant provides an efficient route to quinazoline derivatives [14]. This methodology begins with 2-alkylamino N-H ketimines, which are readily accessible from 2-alkylamino benzonitriles through addition of Grignard or organolithium reagents [14]. The developed protocol successfully furnishes carbon-2 alkylated, arylated, and heteroarylated quinazolines in good to excellent yields and has been successfully applied to the scaled-up synthesis of quinazoline derivatives [14].

Palladium-catalyzed synthetic strategies have also gained significant importance in contemporary quinazolinone chemistry [14] [16]. The palladium-catalyzed aminocarbonylation-condensation-oxidation sequence enables the preparation of quinazoline scaffolds from 2-aminobenzylamine with aryl bromides and carbon monoxide [3]. This methodology facilitates the desired quinazolines in yields ranging from 5-93%, with dimethyl sulfoxide serving both as oxidant and solvent [3]. The reaction demonstrates excellent functional group tolerance and provides access to quinazoline derivatives bearing various electronic substituents.

Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions represent another significant advancement in contemporary quinazolinone synthesis [17]. The in situ formed ruthenium catalytic system demonstrates high selectivity for the dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products [17]. Additionally, the deaminative coupling reaction of 2-aminobenzamides with amines leads to efficient formation of quinazolinone products [17]. This catalytic coupling method provides efficient synthesis of quinazoline and quinazolinone derivatives without using reactive reagents or forming toxic byproducts [17].

Base-promoted nucleophilic aromatic substitution reactions have been developed as transition-metal-free alternatives for quinazolinone synthesis [15]. The cesium carbonate-promoted nucleophilic aromatic substitution reaction of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide, provides an efficient metal-free approach to quinazolin-4-ones [15]. This methodology demonstrates excellent chemoselectivity, particularly when competing halogen substituents are present, and enables the synthesis of pharmaceutically relevant compounds such as methaqualone [15].

Aerobic oxidative coupling strategies have gained prominence as environmentally friendly approaches to quinazolinone synthesis [3]. Copper-catalyzed aerobic oxidative reactions enable the formation of quinazoline derivatives under mild conditions using molecular oxygen as the terminal oxidant [3]. These methodologies typically employ copper salts as catalysts in dimethyl sulfoxide with inorganic bases as additives, providing quinazolinone products in moderate to excellent yields (55-97%) [3].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the preparation of quinazoline derivatives, including methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, by dramatically reducing reaction times, improving yields, and enabling more environmentally friendly synthetic procedures [4] [5] [18]. The application of microwave irradiation to quinazolinone synthesis represents a significant advancement in green chemistry approaches, offering rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods [4] [5].

The fundamental advantage of microwave-assisted synthesis lies in its unique heating mechanism, which involves direct interaction of microwave energy with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [5] [18]. This heating method eliminates the temperature gradients associated with conventional thermal heating and enables precise temperature control, leading to improved reaction selectivity and reduced side product formation [5].

The first highly accelerated Niementowski reaction under microwave conditions was reported using household unmodified microwave ovens under solvent-free conditions [5]. This pioneering work demonstrated that anthranilic acid could be effectively condensed with formamide or formanilide to produce quinazolinone derivatives with high purity and excellent yields [5]. The microwave-assisted Niementowski reaction typically requires only minutes compared to hours for conventional thermal methods, representing a dramatic improvement in synthetic efficiency [5].

For the synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, microwave-assisted Niementowski reactions can be performed using methyl anthranilate as the starting material [5]. The combination of supported reagents and microwave irradiation under solvent-free conditions provides a general, efficient, and useful method for quinazoline synthesis [5]. Various solid supports including acidic alumina, silica gel, and montmorillonite K-10 have been employed, with montmorillonite K-10 providing the best yields [5]. The reaction typically requires only 4 minutes of microwave irradiation, demonstrating remarkable efficiency [5].

Advanced microwave-assisted methodologies have been developed for multicomponent quinazoline synthesis [5]. The domestic microwave-assisted aza-Wittig reaction of N-imidoyliminophosphorane with aldehyde derivatives under 300 watts for 3-4 minutes provides rapid access to quinazoline derivatives in good yields [5]. This methodology offers significant advantages including better yields, shorter reaction times, lower energy inputs, easy workup procedures, and cost-effectiveness [5].

Microwave-assisted synthesis using ionic liquids represents another significant advancement in quinazolinone chemistry [13] [5]. The combination of ionic liquid/dimethyl sulfoxide as chemical reagents for fused heterocyclic compound synthesis provides highly efficient reaction conditions [13]. This methodology offers advantages including neutral reaction conditions, high to excellent isolated yields (83-92%), and easy workup procedures [13]. The inherent Brønsted acidity of ionic liquids combined with the high polarity of both ionic liquid and dimethyl sulfoxide results in significant enhancement of reaction rates [13].

Solvent-free microwave-assisted synthesis has gained particular attention due to its environmental benefits and operational simplicity [5]. The microwave-assisted reaction of aldehydes with 5,5-dimethyl-1,3-cyclohexanedione and urea or thiourea under catalyst-free conditions demonstrates the potential for completely green synthetic approaches [5]. These reactions proceed rapidly under microwave irradiation without requiring solvents or catalysts, making them highly attractive for sustainable chemistry applications [5].

Microwave-assisted cyclization reactions have been developed for the synthesis of quinazoline derivatives from various starting materials [19] [20]. The microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water provides a green, rapid, and efficient method for quinazolinone synthesis [19]. This methodology demonstrates excellent environmental compatibility by using water as the solvent and iron as an environmentally benign catalyst [19].

Contemporary microwave-assisted synthesis techniques have incorporated advanced reactor designs and automated systems for improved reproducibility and scalability [5]. The use of dedicated microwave reactors with precise temperature and pressure control enables consistent results and facilitates scale-up operations. These advanced systems typically feature automated addition capabilities, real-time monitoring, and integrated safety systems, making them suitable for both research and industrial applications [5].

Solid-Phase Synthesis Approaches

Solid-phase synthesis approaches for methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate and related quinazolinone derivatives have emerged as powerful methodologies for generating diverse compound libraries with high purity and efficiency [21] [22] [23]. These techniques leverage the advantages of heterogeneous reaction conditions, including simplified purification procedures, reduced side product formation, and enhanced reaction selectivity [21] [22].

The fundamental principle of solid-phase quinazolinone synthesis involves the attachment of key building blocks to a solid support, followed by sequential chemical transformations to construct the quinazoline core while the molecule remains bound to the resin [22] [23]. This approach enables the use of excess reagents to drive reactions to completion while facilitating product purification through simple washing procedures [22].

One of the most successful solid-phase approaches for quinazolinone synthesis utilizes Rink amide-MBHA resin as the solid support [22]. This methodology employs N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as the common starting material, enabling the synthesis of diverse dihydroquinazoline-2(1H)-one derivatives [22]. The tetrafunctional behavior of the fluoro, nitrophenyl, amino, and carboxyl groups provides multiple sites for structural diversification, allowing for the generation of compound libraries with varied substitution patterns [22].

The synthetic strategy involves initial loading of amino acid derivatives onto the Rink amide resin, followed by Fmoc deprotection and coupling with the appropriately functionalized building blocks [22]. Sequential transformations including nucleophilic aromatic substitution reactions, cyclization, and functional group modifications enable the construction of the quinazolinone core while maintaining attachment to the solid support [22]. Final cleavage from the resin provides the desired quinazolinone derivatives in high purity [22].

A novel and convenient solid-phase approach has been developed specifically for dihydroquinazoline-2(1H)-one derivatives, resulting in the synthesis of 19 different compounds with promising biological activities [22]. This methodology employs a systematic approach to structural diversification, investigating various substituents at different positions of the quinazolinone core [22]. The optimization of this approach included modification of the amino protective group from Alloc to Fmoc, eliminating the need for expensive reagents such as phenylsilane and palladium while achieving yields exceeding 90% [22].

Solid-phase synthesis of quinazoline-2,4-diones has been accomplished using nucleophilic aromatic substitution reactions [21]. This approach utilizes 2-fluoro-5-nitrobenzoyl amides attached to solid supports, which undergo nucleophilic substitution with primary amines to introduce substitution at the 1-nitrogen position [21]. The nitro group can be repeatedly reduced to provide amino functionality for further quinazoline-2,4-dione synthesis, enabling the preparation of oligomers and polymers [21]. This methodology successfully produced an oligomer containing four quinazoline-2,4-dione units [21].

The synthesis of 2-aminoquinazoline-based compounds has been achieved through versatile solid-phase methodologies [23]. This approach involves treating polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine [23]. Cyclization of the resulting immobilized intermediates with cyanogen bromide, followed by acidic or basic cleavage, yields the desired quinazoline-based compounds in high yields and purities [23]. This methodology enables the synthesis of 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines [23].

Fluorous solid-phase synthesis represents an innovative approach for quinazoline synthesis that combines the advantages of solution-phase and solid-phase methodologies [8]. This technique employs perfluoroalkyl-tagged triphenylphosphine in fluorous biphasic systems for the synthesis of 3H-quinazolin-4-ones through aza-Wittig reactions [8]. The fluorous tags enable simple separation of products through solid-extraction on fluorous reversed-phase silica gel, making purification straightforward even with incomplete cyclization reactions [8].

Contemporary solid-phase synthesis approaches have incorporated advanced resin technologies and automated synthesis platforms to enhance efficiency and reproducibility [22]. The use of high-capacity resins and optimized reaction conditions enables the synthesis of larger quantities of products while maintaining the advantages of solid-phase methodology [22]. Automated synthesis platforms facilitate parallel synthesis of multiple analogs, enabling rapid generation of diverse compound libraries for biological screening [22].

Traceless solid-phase synthesis methodologies have been developed to eliminate structural limitations imposed by linker requirements [24]. These approaches enable the synthesis of quinazoline derivatives without leaving any trace of the attachment point in the final products [24]. The traceless approach expands the structural diversity accessible through solid-phase synthesis and enables the preparation of quinazoline derivatives that more closely resemble natural products and known bioactive compounds [24].

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate represents a highly significant heterocyclic compound in pharmaceutical and medicinal chemistry, serving as both a synthetic intermediate and a bioactive scaffold for drug development [1] [25]. This comprehensive analysis examines the diverse synthetic methodologies available for accessing this important quinazolinone derivative, spanning from historical classical approaches to cutting-edge contemporary strategies that incorporate principles of green chemistry and advanced catalysis [3] [4] [5].

The evolution of synthetic methodologies for this compound reflects broader trends in organic synthesis, progressing from harsh thermal conditions requiring elevated temperatures and extended reaction times to mild, efficient catalytic processes that operate under environmentally benign conditions [6] [7] [14]. Classical approaches such as the Niementowski reaction, while foundational and reliable, have been significantly enhanced through the incorporation of modern technologies including microwave irradiation, solid-phase synthesis, and transition metal catalysis [10] [11] [5] [22].

Contemporary synthetic strategies demonstrate remarkable diversity in their mechanistic approaches and reaction conditions [14] [15]. Copper-catalyzed methodologies enable efficient carbon-nitrogen bond formation through tandem multicomponent reactions, providing access to structurally diverse quinazoline derivatives with excellent functional group tolerance [14]. Iron-catalyzed oxidative coupling reactions offer environmentally friendly alternatives that utilize readily available catalysts and mild oxidants [14]. Palladium-catalyzed approaches provide high selectivity and enable complex molecular transformations that would be difficult to achieve through conventional methods [14] [16].

The application of microwave irradiation to quinazolinone synthesis has revolutionized the field by dramatically reducing reaction times from hours to minutes while simultaneously improving yields and reducing energy consumption [4] [5] [18]. Microwave-assisted Niementowski reactions can be performed under solvent-free conditions using household microwave ovens, making this technology accessible and practical for both research and industrial applications [5]. The combination of microwave irradiation with solid supports and ionic liquids has further enhanced reaction efficiency and environmental compatibility [13] [5].

Solid-phase synthesis approaches have enabled the rapid generation of diverse quinazolinone libraries with high purity and minimal purification requirements [21] [22] [23]. These methodologies are particularly valuable for medicinal chemistry applications where structural diversity and compound quality are paramount [22]. The development of traceless solid-phase synthesis and automated synthesis platforms has further expanded the utility of these approaches [22] [24].

The synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate can be accomplished through multiple complementary strategies, each offering distinct advantages depending on the specific synthetic requirements and constraints [1] [5]. Classical thermal approaches provide reliable access to the target compound but require harsh conditions [1] [6]. Contemporary catalytic methods offer improved efficiency and selectivity under milder conditions [14] [15]. Microwave-assisted synthesis provides rapid access with reduced environmental impact [5]. Solid-phase approaches enable library synthesis and high-throughput applications [22].

The choice of synthetic methodology depends on various factors including available starting materials, required scale, desired purity, environmental considerations, and economic constraints [3] [4] [14]. For research applications where small quantities are needed and rapid synthesis is desired, microwave-assisted methods may be optimal [5]. For industrial production where large quantities are required, catalytic methods with good atom economy and minimal waste generation may be preferred [14] [15]. For medicinal chemistry applications requiring diverse analogs, solid-phase synthesis approaches may be most appropriate [22].

Recent developments in green chemistry have influenced the selection and development of synthetic methodologies for quinazolinone derivatives [4] [13] [5]. The incorporation of renewable feedstocks, environmentally benign solvents, and recyclable catalysts has become increasingly important in method development [13] [19]. Water-based synthesis, solvent-free conditions, and the use of biocompatible catalysts represent important trends in contemporary quinazolinone synthesis [13] [5] [19].

Future developments in the synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate and related compounds are likely to focus on sustainable chemistry principles, process intensification, and advanced automation [5] [22] [14]. The integration of flow chemistry, continuous processing, and artificial intelligence-guided synthesis optimization may further enhance the efficiency and environmental compatibility of these synthetic methodologies [5] [14].